2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid
Description
Chemical Structure and Properties 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-sulfonyl]amino}-3-phenylpropanoic acid (CAS: 1396963-54-4) is a heterocyclic compound featuring a tetrahydroquinoline scaffold fused with a sulfonamide group and a phenylpropanoic acid moiety. Its molecular formula is C₁₈H₁₈N₂O₅S, with a molecular weight of 374.42 g/mol . Current evidence indicates its primary use as a synthetic intermediate or research chemical, though commercial availability is discontinued .
Properties
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17-9-6-13-11-14(7-8-15(13)19-17)26(24,25)20-16(18(22)23)10-12-4-2-1-3-5-12/h1-5,7-8,11,16,20H,6,9-10H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMHGFULRKEWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by sulfonylation and subsequent amination to introduce the sulfonylamino group. The final step involves the addition of the phenylpropanoic acid moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenylpropanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The sulfonylamino group may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Key structural analogs are categorized based on their heterocyclic cores, substituents, and functional groups:
*Calculated based on molecular formulas.
Physicochemical Properties
Melting Points and Stability :
- Quinoxaline derivatives (e.g., ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate) exhibit lower melting points (164–186°C), likely due to ester groups reducing polarity .
Spectroscopic Data :
- The target compound’s NMR data is unavailable, but 3d and 4d show characteristic NH (δ 11.85–12.35 ppm) and C=O (1680–1655 cm⁻¹) signals in IR and NMR spectra, consistent with amide and lactam functionalities .
Pharmacological and Functional Insights
- Antibacterial Potential: Dihydroquinoline derivatives (e.g., 3d, 4d) demonstrate antibacterial activity, attributed to the amide bond and aromatic systems . The target compound’s sulfonamide group may enhance binding to bacterial enzymes, though specific data is lacking.
- Fluorophore Applications: Compounds like 3e (gray solid with indole signals) exhibit fluorophore properties, suggesting the tetrahydroquinoline core’s utility in optical applications .
- Synthetic Versatility : The target compound’s discontinued status contrasts with analogs like QZ-1276 , which remain available as glycine-based intermediates .
Biological Activity
2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 345.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₄S |
| Molecular Weight | 345.36 g/mol |
| Melting Point | 150-154 °C |
| Solubility | Soluble in DMSO |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in various physiological processes. Notably, it has been shown to interact with:
- Enzymes : The sulfonamide group often exhibits inhibitory effects on carbonic anhydrases and other enzymes critical for cellular function.
- Receptors : The tetrahydroquinoline structure can modulate receptor activity, potentially influencing pathways related to inflammation and pain.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline exhibit antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains. For example, a study highlighted the efficacy of related compounds against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 when administered in therapeutic doses. This suggests potential applications in treating autoimmune diseases .
Case Studies
- Psoriasis Treatment : A study involving (R)-D4, a derivative of the compound, showed promising results in reducing psoriasis symptoms in mice at lower doses compared to existing treatments . The study emphasized the need for further research into its mechanisms and long-term effects.
- Rheumatoid Arthritis : Another investigation reported that (R)-D4 effectively treated mouse models of rheumatoid arthritis without adverse effects after two weeks of administration. This positions the compound as a candidate for further development in autoimmune disease therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid, and what are the critical intermediates?
- Methodological Answer : The synthesis typically involves sequential steps:
Tetrahydroquinolinone Core Preparation : Cyclization of substituted anilines with β-ketoesters under acidic conditions to form the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold .
Sulfonylation : Reacting the 6-amino group of the tetrahydroquinolinone with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine .
Amino Acid Conjugation : Coupling the sulfonamide intermediate with 3-phenylpropanoic acid derivatives via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Key Characterization : Intermediate purity is verified via HPLC (>95%) and NMR (e.g., disappearance of NH2 protons post-sulfonylation).
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., sulfonamide NH at ~10 ppm, aromatic protons of tetrahydroquinolinone at 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C19H19N2O5S: 411.09) .
- IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at 1350–1150 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin-like enzymes) due to the sulfonamide group’s affinity for catalytic sites. Use fluorogenic substrates and measure IC50 .
- Cellular Uptake : Assess permeability via Caco-2 monolayers (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability) .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 > 50 µM indicates low toxicity) .
Advanced Research Questions
Q. How can synthetic yields be improved during the sulfonylation step, and what are common side reactions?
- Methodological Answer :
- Optimization Strategies :
Solvent Choice : Use anhydrous DMF or dichloromethane to minimize hydrolysis of sulfonyl chloride .
Temperature Control : Maintain 0–5°C to reduce competing N-acylation or over-sulfonylation .
- Side Reactions : Formation of bis-sulfonylated byproducts (detected via TLC; Rf ~0.6 in ethyl acetate/hexanes). Mitigate by limiting sulfonyl chloride to 1.1 equivalents .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Variability : Compare buffer conditions (e.g., Tris vs. PBS affects sulfonamide ionization) .
- Structural Analog Analysis : Cross-reference with analogs like 3-(4-methoxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid, which may share target affinity but differ in logP (e.g., 2.5 vs. 3.1) .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding modes with target enzymes (e.g., HDACs) and validate via SPR .
Q. What strategies are effective for enhancing aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Convert the carboxylic acid to a methyl ester (logP reduction by ~1.5 units) .
- Co-Solvent Systems : Use PEG-400/water (80:20) for in vitro assays (solubility > 2 mg/mL) .
- Salt Formation : Sodium or lysine salts improve solubility (e.g., 5-fold increase at pH 7.4) .
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety into the phenylpropanoic acid group for UV-induced crosslinking with target proteins, followed by pull-down and LC-MS/MS identification .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization post-compound treatment (ΔTm > 2°C indicates binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
